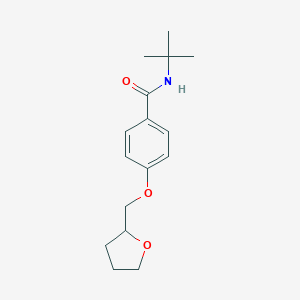![molecular formula C20H21BrN2O4 B250488 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of PARP and tankyrase enzymes. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways such as BRCA1/2 mutations. Tankyrase inhibitors have been explored for their potential in telomerase inhibition and cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied in vitro and in vivo. It has been shown to have potent inhibitory effects on PARP and tankyrase enzymes, leading to DNA damage and cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its potent inhibitory effects on PARP and tankyrase enzymes. This makes it a valuable tool for studying the role of these enzymes in DNA repair, telomere maintenance, and cancer biology. However, one limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is the development of more potent and selective PARP and tankyrase inhibitors based on the structure of this compound. Another direction is the exploration of combination therapies using PARP and tankyrase inhibitors with other anticancer agents such as chemotherapy and immunotherapy. Furthermore, the role of PARP and tankyrase inhibitors in other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be further investigated.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxybenzoic acid with 3-(4-morpholinylcarbonyl)aniline in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and are overexpressed in certain types of cancer cells. Therefore, inhibitors of these enzymes have been explored as potential anticancer agents.
Eigenschaften
Molekularformel |
C20H21BrN2O4 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
3-bromo-4-ethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21BrN2O4/c1-2-27-18-7-6-14(13-17(18)21)19(24)22-16-5-3-4-15(12-16)20(25)23-8-10-26-11-9-23/h3-7,12-13H,2,8-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
YTPNXIQPPQQKFF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)